molecular formula C10H13N3O B2426231 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol CAS No. 878430-55-8

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol

Cat. No.: B2426231
CAS No.: 878430-55-8
M. Wt: 191.234
InChI Key: QSDIETLTSIOGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino-propyl group and a hydroxyl group in the structure of this compound enhances its potential for various chemical reactions and biological interactions.

Mechanism of Action

Target of Action

Similar compounds such as aminosilanes are known to interact with various surfaces, including metal oxides like silica and titania . They are often used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Mode of Action

Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are known to attach an amino group to the functional silane for bio-conjugation . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might interact with its targets in a similar manner, potentially leading to changes in the target’s properties or functions.

Biochemical Pathways

It’s worth noting that polyamine oxidases, which catalyze the conversion of spermidine and spermine to other compounds, are involved in various cellular processes . This suggests that this compound might influence similar pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds such as amifostine have been studied, and it’s known that amifostine is rapidly cleared from the plasma with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes .

Result of Action

Aminosilanes like aptes have been used to improve the adhesion of graphene sheets and sio2 to metal electrodes, which can be used as electroresponsive tools in biosensing applications . This suggests that this compound might have similar effects.

Action Environment

It’s known that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms), suggesting that the action of this compound might also be influenced by the properties of the surrounding environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the amino-propyl group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino-propyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole-5-one derivatives.

    Reduction: Formation of 2-(3-Amino-propyl)-1H-benzoimidazol-5-amine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be compared with other benzimidazole derivatives, such as:

  • 2-(2-Aminoethyl)-1H-benzoimidazol-5-ol
  • 2-(4-Aminobutyl)-1H-benzoimidazol-5-ol
  • 2-(3-Aminopropyl)-1H-benzoimidazol-6-ol

These compounds share similar structural features but differ in the length and position of the aminoalkyl side chain. The unique combination of the amino-propyl group and the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDIETLTSIOGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.